molecular formula C22H20FNO4 B2631182 (Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951988-25-3

(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2631182
CAS No.: 951988-25-3
M. Wt: 381.403
InChI Key: ADZQTMJKBZGWRE-JMIUGGIZSA-N
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Description

(Z)-2-(2-Fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by a fused bicyclic core structure. The compound features a Z-configured 2-fluorobenzylidene substituent at position 2 and a tetrahydrofuran-2-ylmethyl group at position 6.

Properties

IUPAC Name

(2Z)-2-[(2-fluorophenyl)methylidene]-8-(oxolan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO4/c23-18-6-2-1-4-14(18)10-20-21(25)16-7-8-19-17(22(16)28-20)12-24(13-27-19)11-15-5-3-9-26-15/h1-2,4,6-8,10,15H,3,5,9,11-13H2/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZQTMJKBZGWRE-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3OC(=CC5=CC=CC=C5F)C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CC=C5F)/C4=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-fluorobenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Structural Overview

The compound features a benzofuroxazine core with a fluorobenzylidene substituent and a tetrahydrofuran group. These structural components are believed to enhance its solubility and reactivity, potentially leading to various biological applications.

Biological Activity

Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections.
  • Neuroprotective Effects : Certain structural analogs exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
8-HydroxyquinolineHydroxy group on an aromatic ringAnticancer, antiviralKnown for chelating metal ions
Benzofuran derivativesFused benzene and furan ringsNeuroprotective effectsVariations in substituents lead to diverse activities
Tetrahydrofuran derivativesEther functionalitySolubility enhancementUsed in drug formulation

Case Studies

Research has focused on the synthesis and evaluation of related compounds. For instance, studies on tetrahydropyridophthlazinones have identified their role as poly(ADP-ribose) polymerase (PARP) inhibitors, which are critical in cancer therapy. One notable compound demonstrated significant antitumor efficacy with an IC50 value of 0.3 nM against BRCA1 mutant breast cancer cells .

In another study involving similar benzofuroxazine derivatives, compounds were tested for their ability to inhibit platelet aggregation, showcasing their potential as therapeutic agents for cardiovascular diseases .

Understanding the pharmacokinetics (PK) and mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies may focus on:

  • Binding Affinity : Assessing how well the compound binds to target proteins.
  • Metabolic Stability : Evaluating its stability in biological systems.
  • Tissue Penetration : Investigating the ability to penetrate tumor tissues effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs from the literature, focusing on substituent effects, molecular properties, and inferred biological relevance.

Structural Analogues and Substituent Variations

Compound Name Substituent at Position 2 Substituent at Position 8 Fluorine Position Key Structural Differences
Target Compound 2-Fluorobenzylidene Tetrahydrofuran-2-ylmethyl Ortho (2-F) Rigid benzofuro-oxazinone core with tetrahydrofuran-derived side chain
(Z)-2-Benzylidene-8-(pyridin-2-ylmethyl) analog Benzylidene Pyridin-2-ylmethyl None Pyridine ring introduces basicity; lacks fluorine
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene) analog Pyridin-4-ylmethylene 4-Fluorophenethyl Para (4-F) Phenethyl chain enhances lipophilicity; pyridine vs. benzylidene
7-Chloro-5-(2-fluorophenyl)-1,4-benzodiazepin-2-one impurity N/A (benzodiazepine core) N/A Ortho (2-F) Different core (benzodiazepine); unrelated pharmacological target

Hypothetical Pharmacological and Physicochemical Properties

Solubility : The tetrahydrofuran-2-ylmethyl group in the target compound may enhance solubility in polar solvents compared to pyridin-2-ylmethyl (in ) or 4-fluorophenethyl (in ) substituents, which are more lipophilic.

Metabolic Stability : The tetrahydrofuran moiety is prone to oxidative metabolism, whereas pyridine-containing analogs (e.g., ) may exhibit longer half-lives due to aromatic stability .

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